[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine
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Overview
Description
Benzenepropanamine, N-methyl-4-(1-methylethyl)-: is an organic compound with the molecular formula C13H21N. It is a derivative of benzenepropanamine, where the amine group is substituted with a methyl group and an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Benzylideneethylamine Method:
Industrial Production Methods: Industrial production methods for Benzenepropanamine, N-methyl-4-(1-methylethyl)- typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenepropanamine, N-methyl-4-(1-methylethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenepropanamine, N-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzenepropanamine, α-methyl-
- N-Methylbenzenepropanamine
- 1-Methyl-3-phenylpropylamine
Comparison:
- Benzenepropanamine, α-methyl- has a similar structure but lacks the isopropyl group, making it less sterically hindered.
- N-Methylbenzenepropanamine differs in the position of the methyl group, which can affect its reactivity and biological activity.
- 1-Methyl-3-phenylpropylamine has a different substitution pattern, leading to variations in its chemical and physical properties.
Benzenepropanamine, N-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
886763-04-8 |
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Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-methyl-3-(4-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)13-8-6-12(7-9-13)5-4-10-14-3/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
WZYADCJQGUQWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCNC |
Origin of Product |
United States |
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